Potassium [(3-chlorophenyl)methyl]trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium [(3-chlorophenyl)methyl]trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl bromide with potassium trifluoroborate in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency . The use of continuous flow reactors and automated systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium [(3-chlorophenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Inert Atmosphere: Reactions are often conducted under an inert atmosphere to prevent oxidation.
Mild Conditions: Many reactions involving this compound occur at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .
Scientific Research Applications
Potassium [(3-chlorophenyl)methyl]trifluoroboranuide has diverse applications in scientific research, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules.
Catalysis: The compound serves as a reagent in catalytic processes to form carbon-carbon bonds.
Medicinal Chemistry: It is used in the development of pharmaceuticals and biologically active compounds.
Material Science: The compound is employed in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of potassium [(3-chlorophenyl)methyl]trifluoroboranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group . This group can undergo nucleophilic substitution, coupling, and other reactions, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Potassium Phenyltrifluoroborate: Similar in structure but lacks the chlorophenyl group.
Potassium Benzyltrifluoroborate: Similar but without the chlorine substituent.
Potassium (4-chlorophenyl)methyltrifluoroboranuide: Similar but with the chlorine substituent in a different position.
Uniqueness
Potassium [(3-chlorophenyl)methyl]trifluoroboranuide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct reactivity and properties compared to other trifluoroborate compounds . This uniqueness makes it valuable in specific synthetic applications and research areas .
Properties
IUPAC Name |
potassium;(3-chlorophenyl)methyl-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF3.K/c9-7-3-1-2-6(4-7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTZYLSQXUQQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC(=CC=C1)Cl)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246073-61-9 |
Source
|
Record name | potassium [(3-chlorophenyl)methyl]trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.